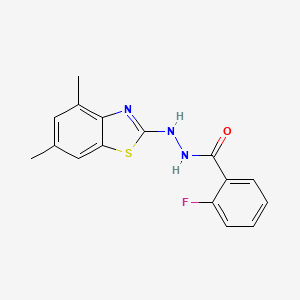

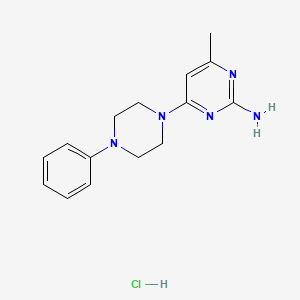

![molecular formula C17H19N3O2 B2442939 N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide CAS No. 920113-85-5](/img/structure/B2442939.png)

N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is a chemical compound with immense potential for scientific research. It belongs to the class of benzimidazole derivatives, which are known for their significant importance as chemotherapeutic agents in diverse clinical conditions . These compounds have attracted a great deal of interest among medicinal chemists due to their isostructural pharmacophore of naturally occurring active biomolecules .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring . It is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .Chemical Reactions Analysis

Benzimidazole derivatives exert various biological activities, including antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . A series of 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one and its 1-methyl analogues were synthesized, and some of the newly synthesized compounds showed anticancer activity .Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has focused on the synthesis and reactions of compounds with structural similarities to N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide, highlighting their potential as antihypertensive α-blocking agents. The study by Abdel-Wahab et al. (2008) delves into the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showcasing the compound's versatility in creating pharmacologically active agents with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Photodegradation Studies

Melo et al. (1992) investigated the photodegradation of 2-(2-Furyl)-benzimidazole, offering insights into the stability and degradation pathways of furyl-benzimidazole derivatives. This research is crucial for understanding the environmental fate and stability of such compounds (Melo, Piña, Maçanita, Melo, Herrmann, Förster, Koch, & Wamhoff, 1992).

Catalysis and Chemical Transformations

Studies have also explored the use of benzimidazole derivatives in catalysis, such as the work by Potdar, Mohile, and Salunkhe (2001) on coumarin syntheses via Pechmann condensation. This research highlights the role of benzimidazole derivatives in facilitating chemical reactions, offering efficient routes to coumarin derivatives (Potdar, Mohile, & Salunkhe, 2001).

Coordination Chemistry

The coordination chemistry of bidentate bis(NHC) ligands with benzimidazole units has been studied by Schick, Pape, and Hahn (2014), demonstrating the compound's utility in forming complexes with metals. Such research is fundamental in the development of new materials and catalysts (Schick, Pape, & Hahn, 2014).

Antiallergic Activity

Compounds structurally related to N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide have been evaluated for their antiallergic activity. Wade et al. (1983) synthesized acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, testing them in the rat passive cutaneous anaphylaxis assay. This research underscores the potential therapeutic applications of benzimidazole derivatives in treating allergies (Wade, Toso, Matson, & Stelzer, 1983).

Mechanism of Action

are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show diverse biological activities and are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . They have been synthesized and screened for various biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory activities, and more .

properties

IUPAC Name |

N-[(1-butylbenzimidazol-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-3-10-20-14-8-5-4-7-13(14)19-16(20)12-18-17(21)15-9-6-11-22-15/h4-9,11H,2-3,10,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKZWBDRMJPHIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)

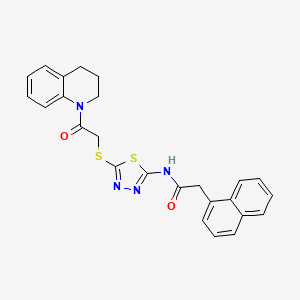

![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)

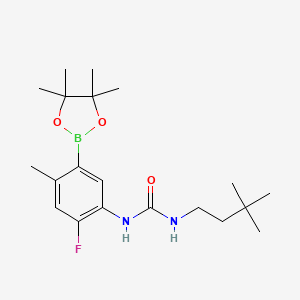

![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)

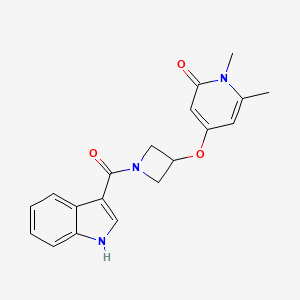

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2442861.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B2442864.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)

![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)